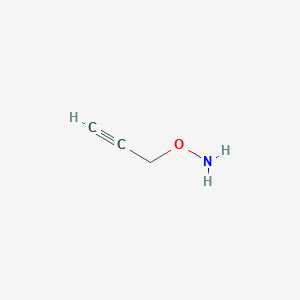

O-Prop-2-ynyl-hydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-prop-2-ynylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3-5-4/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLXYLWBJMISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444234 | |

| Record name | O-Prop-2-ynyl-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4616-54-0 | |

| Record name | O-Prop-2-ynyl-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(prop-2-yn-1-yl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Alkyne Functionalized Molecules in Organic Synthesis

Alkyne-functionalized molecules are foundational to modern organic synthesis due to the unique reactivity of the carbon-carbon triple bond. lookchem.com This functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. lookchem.comscbt.com

The high reactivity of the triple bond allows for a variety of addition reactions, such as hydrogenation and halogenation, which are instrumental in creating diverse functional groups. lookchem.com Terminal alkynes, in particular, exhibit notable acidity at the sp-hybridized C-H bond, allowing for deprotonation to form acetylide anions. nih.govebtbio.com These anions are potent nucleophiles, crucial for forming new carbon-carbon bonds, a fundamental process in building complex molecular skeletons from simpler precursors. nih.govebtbio.com

Furthermore, the alkyne group is a key participant in powerful cycloaddition reactions and metal-catalyzed cross-coupling reactions. scbt.comnih.gov Perhaps the most prominent application in recent years is its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." lookchem.com This highly efficient and specific reaction allows for the rapid and reliable connection of molecular fragments, a strategy that has revolutionized drug discovery, materials science, and bioconjugation. lookchem.com

The Role of Hydroxylamine Derivatives in Modern Chemical Transformations

Hydroxylamine (B1172632) derivatives are a class of compounds with the general structure R-NH-OH or R-O-NH2, which have become increasingly important in modern chemical transformations. acs.orgnih.gov Their utility stems from the unique properties of the N-O bond, which can be selectively cleaved or participate in specific ligation reactions. nih.gov

In recent years, hydroxylamine derivatives have been explored as precursors to nitrogen-centered radicals under visible-light photoredox catalysis. acs.orgalfa-chemistry.com This has led to the development of novel methods for constructing nitrogen-containing molecules. acs.orgalfa-chemistry.com The ability of these derivatives to act as electrophiles has further expanded their synthetic utility. acs.org

A particularly significant application of hydroxylamine derivatives is in the formation of oximes. The reaction between a hydroxylamine and an aldehyde or ketone is a highly chemoselective ligation, meaning it proceeds with high specificity in the presence of other functional groups. nih.gov This reliability makes oxime ligation a powerful tool for bioconjugation, allowing for the precise labeling and modification of biomolecules like proteins and peptides under physiological conditions. nih.govnih.gov This reaction is noted for its favorable kinetics and the hydrolytic stability of the resulting oxime bond. nih.gov

An Overview of O Prop 2 Ynyl Hydroxylamine As a Versatile Synthetic Intermediate and Chemical Probe Precursor

Direct Synthesis Approaches

Direct methods for synthesizing this compound typically involve the formation of the N-O-C bond by reacting a propargyl electrophile with a hydroxylamine nucleophile.

Synthesis from Propargyl Halides and Hydroxylamine Salts

A primary and straightforward method for the synthesis of this compound involves the direct alkylation of hydroxylamine or its salts with propargyl halides, such as propargyl bromide. This nucleophilic substitution reaction is a common strategy for propargylation. mdpi.com The reaction is typically carried out in the presence of a base to deprotonate the hydroxylamine salt, thereby increasing its nucleophilicity. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products. Aprotic polar solvents are often favored as they can enhance the rate of S_N2 reactions. researchgate.net For instance, the synthesis of related (prop-2-ynyloxy)benzene derivatives has been successfully achieved by reacting substituted phenols with propargyl bromide using potassium carbonate as the base in acetone (B3395972). researchgate.net A similar approach can be applied to hydroxylamine, where hydroxylamine hydrochloride is reacted with propargyl bromide in the presence of a suitable base.

Table 1: General Conditions for Propargylation of Nucleophiles

| Reactant 1 | Reactant 2 | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Substituted Phenols | Propargyl Bromide | K₂CO₃ | Acetone | Good yields (53-85%) | researchgate.net |

| (2-chloroquinolin-3-yl)methanol | Propargyl Bromide | CaCO₃ | Not Specified | O-propargyl intermediate | mdpi.com |

| Oxime | Propargyl Bromide | Not Specified | Not Specified | O-propargylated oxime | mdpi.com |

Preparation via Mitsunobu Reaction with N-Hydroxyphthalimide and Subsequent Deprotection

An alternative and widely utilized route to O-alkyl hydroxylamines is the Mitsunobu reaction. cardiff.ac.ukresearchgate.net This method involves the reaction of an alcohol with N-hydroxyphthalimide in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the synthesis of this compound, propargyl alcohol is the starting material.

The reaction proceeds in two main steps:

Mitsunobu Reaction: Propargyl alcohol is reacted with N-hydroxyphthalimide under standard Mitsunobu conditions to form N-(prop-2-ynyloxy)phthalimide. This step effectively installs the propargyloxy group onto a protected hydroxylamine equivalent. nih.gov

Deprotection: The resulting phthalimide (B116566) derivative is then deprotected to release the free this compound. This is commonly achieved by hydrazinolysis (using hydrazine) or aminolysis (e.g., with methylamine), which cleaves the phthalimide group. nih.govthieme-connect.com

This methodology has been successfully applied to synthesize a variety of O-alkyl hydroxylamines and has been adapted for solid-phase synthesis to facilitate parallel synthesis and purification. nih.gov A key advantage of the Mitsunobu reaction is its reliability for forming N-O bonds, though it can sometimes face challenges with sterically hindered or electronically complex substrates. cardiff.ac.uk

Optimized Protocols for this compound Hydrochloride Synthesis

For practical use, storage, and handling, this compound is often converted to its hydrochloride salt (CAS 21663-79-6). scbt.comalfa-chemistry.com The synthesis of the hydrochloride salt typically follows the direct alkylation of hydroxylamine hydrochloride with a propargyl halide. Optimization of this procedure focuses on maximizing the yield and purity of the final product while ensuring ease of isolation.

An optimized protocol involves the careful control of reaction stoichiometry and conditions. For example, in the synthesis of 5-substituted indole-2,3-diones, hydroxylamine hydrochloride is a key starting material, highlighting its utility in multi-step syntheses. researchgate.net After the synthesis of the free base of this compound, the hydrochloride salt can be precipitated by treating a solution of the compound (e.g., in ether or isopropanol) with a solution of hydrogen chloride (HCl) in a suitable solvent.

Table 2: Optimized Synthesis Parameters (Illustrative)

| Step | Reagents | Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1. Alkylation | Hydroxylamine Hydrochloride, Propargyl Bromide, Base (e.g., NaHCO₃) | Aqueous or alcoholic solvent | Formation of free base | researchgate.net |

| 2. Extraction | Organic Solvent (e.g., Diethyl Ether) | Liquid-liquid extraction | Isolation of free base from aqueous phase | General Procedure |

| 3. Salt Formation | HCl in Ether/Isopropanol | Anhydrous conditions, 0°C to RT | Precipitation of the hydrochloride salt | General Procedure |

| 4. Isolation | Filtration and washing | Wash with cold solvent (e.g., ether) | Collection of pure product | General Procedure |

Synthesis of Substituted this compound Analogues

The versatility of the propargyl hydroxylamine scaffold allows for the synthesis of various substituted analogues, which are valuable as intermediates in the preparation of complex molecules and heterocycles.

Preparation of Aryl-Substituted O-Prop-2-ynyl-hydroxylamines

The synthesis of O-prop-2-ynyl-hydroxylamines bearing aryl substituents on the alkyne backbone has been explored, particularly as precursors for nitrogen-oxygen heterocycles. rsc.org These compounds can be prepared using methods analogous to those for the parent compound, such as the Mitsunobu reaction starting from an aryl-substituted propargyl alcohol.

Research into the intramolecular cyclization of these analogues has provided key insights. A study demonstrated that while alkyl-substituted O-alkynyl hydroxylamines undergo base-mediated cyclization to form isoxazolines, the presence of aryl substituents at the carbon alpha to the hydroxylamine oxygen can inhibit this transformation. rsc.org This finding highlights the significant electronic and steric influence of substituents on the reactivity of the alkynyl hydroxylamine system.

Synthesis of Alkyne-Bearing Hydroxylamine Linkers

Bifunctional linkers containing both a hydroxylamine (often as an aminooxy group) and a terminal alkyne are powerful tools in chemical biology and materials science. researchgate.net The alkyne serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the aminooxy group allows for efficient and chemoselective ligation to carbonyl compounds (aldehydes and ketones) to form stable oxime ethers. nih.gov

The synthesis of these linkers can be achieved through multi-step sequences. For example, a short methyl N,O-hydroxylamine linker was synthesized by reacting N-Boc-N-methylhydroxylamine with an alkyne-containing electrophile, followed by deprotection of the Boc group. researchgate.net Another strategy involves creating linkers of varying lengths, such as those incorporating a PEG spacer, to modulate the properties of the final conjugate. researchgate.net These synthetic strategies enable the creation of a toolbox of alkyne-bearing hydroxylamine linkers for diverse applications, including the preparation of well-defined glycoconjugates. researchgate.net

Comparison of Synthetic Efficiency and Scalability

The synthesis of this compound and its derivatives is crucial due to their role as versatile intermediates in medicinal and synthetic chemistry. thieme-connect.comresearchgate.net Several synthetic strategies have been developed, each with distinct advantages and disadvantages concerning efficiency, cost, and scalability. The primary methods include direct O-alkylation using propargyl halides, the Mitsunobu reaction with propargyl alcohols, and a two-step sequence involving alcohol mesylation followed by substitution with a protected hydroxylamine. More advanced catalytic methods, such as nickel-catalyzed asymmetric propargylation, offer high selectivity for specific applications. acs.org

Direct Alkylation with Propargyl Halides

A common and straightforward method for synthesizing O-propargyl hydroxylamines is the direct O-alkylation of N-substituted or N-protected hydroxylamines with propargyl bromide. nih.gov This S_N2 reaction is typically performed in the presence of a base to deprotonate the hydroxylamine, enhancing its nucleophilicity. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3). nih.govresearchgate.net For instance, the O-alkylation of N-acetylneuraminic acid derivatives with propargyl bromide using NaH in THF has been reported with moderate to good yields. nih.gov Similarly, various substituted phenols react with propargyl bromide using K2CO3 in acetone to afford the corresponding propargyl ethers in yields ranging from 53% to 85%. researchgate.net

While this method is direct, its efficiency can be hampered by competing N-alkylation, leading to a mixture of products and complicating purification. thieme-connect.de The choice of the N-protecting group on the hydroxylamine is critical to favor O-alkylation. The scalability of this method is generally favorable due to the low cost of reagents like propargyl bromide and common bases. However, the use of strong, moisture-sensitive bases like NaH can pose challenges on an industrial scale.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route, enabling the conversion of primary and secondary alcohols into the desired O-alkynyl hydroxylamines. organic-chemistry.org This reaction typically involves reacting an alcohol with an acidic N-nucleophile, such as N-hydroxyphthalimide, in the presence of triphenylphosphine (PPh3) and diethylazodicarboxylate (DEAD) or a related azodicarboxylate. thieme-connect.comorganic-chemistry.org A key advantage of the Mitsunobu reaction is the predictable inversion of stereochemistry at a chiral alcohol center. organic-chemistry.org

Two-Step Mesylation and Nucleophilic Substitution

To circumvent some of the issues with direct alkylation and the Mitsunobu reaction, a two-step procedure involving the mesylation of an alcohol followed by nucleophilic substitution has been developed. organic-chemistry.org In this method, a starting alcohol (like propargyl alcohol) is first converted to its methanesulfonate (B1217627) (mesylate) ester. This activated intermediate is then treated with a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A final deprotection step with acid yields the O-substituted hydroxylamine hydrochloride. organic-chemistry.org

Comparative Analysis

The choice of synthetic methodology depends on the specific requirements of the target molecule, such as the need for stereochemical control, and economic factors like cost and scale.

Efficiency: For simple derivatives where stereochemistry is not a concern, direct alkylation offers the most atom-economical and straightforward route, though yields can be variable due to side reactions. The two-step mesylation route provides more consistent and often higher yields. organic-chemistry.org The Mitsunobu reaction is highly efficient for achieving stereochemical inversion but is less atom-economical. thieme-connect.comorganic-chemistry.org

Scalability: The two-step mesylation-substitution pathway appears to be the most scalable and cost-effective method for bulk synthesis due to its high efficiency, use of cheaper reagents, and easier purification. organic-chemistry.org Direct alkylation is also scalable, provided the selectivity issues can be controlled. The Mitsunobu reaction is generally considered difficult to scale up due to high reagent costs and the generation of significant amounts of byproducts. organic-chemistry.org

The following table provides a comparative overview of these primary synthetic methodologies.

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reported Yields |

|---|---|---|---|---|---|

| Direct O-Alkylation | Propargyl bromide, Hydroxylamine derivative, Base (e.g., NaH, K2CO3) | Inert solvent (THF, Acetone), 0°C to RT | Direct, one-step process; Inexpensive reagents | Potential for N-alkylation side products; Use of hazardous bases (NaH) | 53-85% researchgate.net |

| Mitsunobu Reaction | Propargyl alcohol, N-Hydroxyphthalimide, PPh3, DEAD | Inert solvent (THF), 0°C to RT | Predictable inversion of stereochemistry; High yields for complex substrates | Expensive reagents; Stoichiometric byproducts; Difficult purification at scale | Good overall yields reported thieme-connect.com |

| Mesylation / Substitution | Propargyl alcohol, MsCl, Et3N; then N-Boc-hydroxylamine, DBU; then HCl | Two steps: Mesylation then Substitution/Deprotection | High overall yields; Good scalability; Avoids N-alkylation | Multi-step process | 64-88% (overall) organic-chemistry.org |

Oxime Ligation Chemistry

Oxime ligation is a robust and highly chemoselective method for forming a stable oxime bond from the reaction between an aminooxy group and a carbonyl group (an aldehyde or a ketone). nih.govnih.gov This reaction is prized in bioconjugation for its reliability, mild reaction conditions, and the hydrolytic stability of the resulting oxime linkage. nih.gov The aminooxy functionality of this compound readily engages in this chemistry, providing a method to introduce a propargyl group onto a target molecule.

This compound reacts with aldehydes and ketones to form the corresponding O-propargyl oximes. researchgate.net This condensation reaction typically proceeds under mild aqueous conditions, often at a slightly acidic pH (4-5) to facilitate the dehydration step. nih.gov The reaction is highly specific, as the aminooxy group does not cross-react with other functional groups commonly found in biological systems, such as amines or thiols, making it an ideal bioorthogonal reaction. nih.gov

The general reaction involves the nucleophilic attack of the nitrogen atom of the hydroxylamine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to yield the final oxime product. researchgate.net The reaction can be catalyzed by nucleophilic agents like aniline (B41778) or its derivatives, which can significantly accelerate the ligation, allowing for complete conjugation within minutes in some cases. nih.gov

Table 1: Representative Oxime Formation Reactions This table illustrates the general reaction scheme for the oxime ligation of this compound with representative carbonyl compounds.

| Reactant 1 | Reactant 2 | Catalyst (optional) | Product |

| This compound | Aldehyde (R-CHO) | Aniline | O-propargyl aldoxime |

| This compound | Ketone (R-CO-R') | Aniline | O-propargyl ketoxime |

Mechanistic Aspects of Oxime Formation and Stability

The mechanism of oxime formation is a well-studied example of nucleophilic addition to a carbonyl group, followed by elimination. ic.ac.uk The process consists of two main stages:

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of this compound acting as a nucleophile, attacking the carbonyl carbon. ic.ac.uk Quantum mechanical models suggest that this step is often concerted with proton transfers, frequently involving solvent molecules (like water) to create a cyclic transition state that avoids a significant buildup of charge separation. ic.ac.uk This leads to the formation of a tetrahedral carbinolamine intermediate.

The resulting oxime bond is known for its high hydrolytic stability compared to other linkages like imines or hydrazones, particularly at neutral or physiological pH. nih.govnih.gov This stability is a key reason for its widespread use in creating long-lasting bioconjugates. nih.gov

The primary application of oxime ligation involving this compound is to install a terminal alkyne handle onto a molecule of interest, which can then be used in subsequent "click" reactions. beilstein-journals.org This two-step strategy is a cornerstone of modern bioconjugation.

Researchers have used this approach for numerous applications, including:

Protein and Peptide Modification: A protein or peptide can be engineered to contain an aldehyde or ketone group, either at a specific terminus or on an amino acid side chain. beilstein-journals.org Reaction with this compound then attaches a clickable alkyne group, preparing the protein for further functionalization. beilstein-journals.org

Labeling with Probes: This strategy is used to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to biomolecules for imaging and detection purposes. nih.gov

Formation of Complex Bioconjugates: It enables the linking of different classes of molecules, such as peptides to oligonucleotides, or proteins to polymers, to create novel hybrid materials. nih.gov

This method effectively transforms a carbonyl-bearing molecule into an alkyne-bearing one, setting the stage for highly efficient click chemistry reactions.

Click Chemistry Applications (Alkyne Reactivity)

The terminal alkyne of the propargyl group is a key participant in one of the most prominent "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional specificity. nih.gov

Once this compound has been conjugated to a substrate via oxime ligation, the resulting molecule bears a terminal alkyne. This alkyne is a reactive partner for the CuAAC reaction, which involves a 1,3-dipolar cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst. nih.govmdpi.com

The reaction proceeds rapidly at or near room temperature and in a variety of solvents, including aqueous media, making it highly suitable for biological applications. nih.gov The copper(I) catalyst is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. science.gov The product of the reaction is a stable, five-membered triazole ring that covalently links the two molecular fragments. mdpi.com The CuAAC has been widely used to label peptides, proteins, oligonucleotides, and nanoparticles. nih.govmdpi.com

Table 2: CuAAC Reaction Overview This table provides a general summary of the components and outcome of the CuAAC reaction involving a propargylated substrate.

| Alkyne Component | Azide Component | Catalyst System | Product |

| Propargyl-oxime-Substrate | Azide-Molecule (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole conjugate |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives[10],[11],[12],[13],

Regioselectivity in CuAAC

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide produces a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. nih.govmdpi.com

In contrast, the copper(I)-catalyzed reaction exclusively yields the 1,4-disubstituted regioisomer. nih.govmdpi.comresearchgate.net This high regioselectivity is a direct consequence of the reaction mechanism, which is fundamentally different from the uncatalyzed thermal process. The currently accepted mechanism involves the formation of a copper acetylide intermediate from the terminal alkyne. mdpi.com This intermediate then reacts with the azide, proceeding through a six-membered copper-containing metallacycle. mdpi.com This directed, stepwise pathway ensures that only the 1,4-isomer is formed, providing a single, well-defined product, which is critical for applications in drug discovery, materials science, and bioconjugation. nih.govresearchgate.net

Reaction Kinetics and Catalyst Optimization

The optimization of reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and efficiency of reactions involving propargylamine (B41283) derivatives. In gold-catalyzed reactions, for instance, the nature of the counterion and the presence of additives are crucial for maximizing catalyst efficiency sci-hub.se. The catalytic cycle for gold-catalyzed transformations often involves the activation of the alkyne by a cationic gold complex, followed by a nucleophilic attack and subsequent protodeauration to regenerate the catalyst sci-hub.se. Fine-tuning the ligand and counterion of the gold catalyst can enhance its performance sci-hub.se. For example, in the cycloisomerization of N-(prop-2-ynyl)benzamide, non-coordinating and weakly basic anions like BF4- performed best with an NHC ligand sci-hub.se.

In palladium-catalyzed reactions, such as the carboamination of N-Boc-O-(but-3-enyl)hydroxylamine derivatives to form isoxazolidines, the choice of phosphine ligand has a substantial effect on both chemical yields and diastereoselectivities nih.gov. Kinetic studies of rearrangement reactions, such as the conversion of cyclic propargylamine N-oxides, have been conducted in various aprotic and protic solvents to determine activation parameters researchgate.net. These studies, often followed by NMR, show that steric and polar factors can greatly influence the rate of rearrangement researchgate.netresearchgate.net.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Using this compound Analoguesnih.goviris-biotech.ded-nb.info

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal conjugation technique that circumvents the need for cytotoxic copper catalysts required in traditional "click chemistry" iris-biotech.denih.gov. The reaction's driving force is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145), which rapidly undergoes a [3+2] cycloaddition with an azide to form a stable triazole d-nb.infonih.govmagtech.com.cn. This method is highly valued for its biocompatibility, allowing for the modification of biomolecules in living systems with no apparent toxicity nih.gov. Analogues of this compound, where the alkyne moiety is incorporated into a strained ring system, are key reagents for this transformation d-nb.infonih.gov. The hydroxylamine functionality, or a derivative thereof, can serve as a chemical handle to attach other molecules of interest nih.gov.

Design of Strained Alkyne Moieties in this compound Derivatives

The rational design of the cycloalkyne is paramount to the success and rate of the SPAAC reaction magtech.com.cn. The high reactivity of these compounds stems from the significant energy required to distort the linear alkyne geometry into a strained ring, which in turn lowers the activation energy of the cycloaddition reaction nih.gov. Several generations of cyclooctynes have been developed to enhance reaction kinetics magtech.com.cn.

Key design strategies include:

Fusion to Aromatic Rings: Creating dibenzocyclooctyne systems, such as 4-Dibenzocyclooctynol (DIBO), which react exceptionally fast with azides nih.gov.

Electron-Withdrawing Groups: The introduction of electron-withdrawing fluorine atoms at the propargylic position, as seen in difluorinated cyclooctyne (DIFO), dramatically increases the reaction rate magtech.com.cnnih.gov.

Ring Functionalization: Oxidation of an alcohol on the cyclooctyne ring to a ketone can increase reaction rates by 3.5- to 6-fold magtech.com.cnnih.gov. This ketone can then be modified with aminooxy derivatives, providing a versatile handle for further functionalization nih.gov.

Heteroatom Incorporation: The development of diazacyclononynes (DACNs) offers reagents with high thermal and chemical stability, increased hydrophilicity, and a reactivity twice that of standard cyclooctyne (OCT) iris-biotech.de.

Comparison of Reaction Rates and Biocompatibility

The rate of the SPAAC reaction is highly dependent on the structure of the strained alkyne. Second-order rate constants provide a quantitative measure for comparing the reactivity of different designs. The primary advantage in terms of biocompatibility for all SPAAC reagents is the elimination of the need for a copper catalyst, which is toxic to living cells and can interfere with biological processes iris-biotech.denih.gov. This allows SPAAC to be widely used for in vitro and in vivo labeling studies nih.govd-nb.info.

Below is a table comparing the reactivity of various strained alkynes with benzyl (B1604629) azide.

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 4-Dibenzocyclooctynol (DIBO) | 4.2 x 10⁻³ | nih.gov |

| DIBO-ketone | 1.9 x 10⁻² | nih.gov |

| DIBO-oxime | 3.1 x 10⁻³ | nih.gov |

| Biarylazacyclooctynone (BARAC) | 9.3 x 10⁻³ | magtech.com.cn |

| Difluorinated Cyclooctyne (DIFO) | 7.6 x 10⁻² | magtech.com.cn |

Rate constants are for reactions with benzyl azide and can vary based on the specific azide and solvent used.

Rearrangement Reactions

Propargyl groups within certain molecular frameworks can undergo fascinating rearrangement reactions, leading to the formation of new structural motifs.

Rearrangement of Prop-2-ynylic N-Oxides to O-Allenyl Hydroxylaminesresearchgate.netrsc.orgrsc.org

A notable thermal rearrangement occurs in prop-2-ynylic N-oxides. rsc.org For example, when N-prop-2-ynylpiperidine N-oxide or N-prop-2-ynylmorpholine N-oxide is heated under reflux in an inert solvent like dry ether, it rearranges to the corresponding O-allenyl hydroxylamine rsc.orgrsc.org. This transformation is a specific example of a broader class of reactions known as Meisenheimer rearrangements, which involve the migration of a group from a nitrogen atom to an oxygen atom in a tertiary amine N-oxide researchgate.netrsc.org. The migration of a prop-2-ynylic group is a unique instance within this class rsc.org. The resulting O-allenyl hydroxylamines are identified by the characteristic signals for the allenic function in their IR and NMR spectra rsc.org.

Deuterium (B1214612) Labeling and Mechanistic Elucidation

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. In the study of compounds related to this compound, such as unsaturated O-alkyl hydroxylamines, deuterium labeling has been instrumental in determining the stereochemistry of key reaction steps. For instance, in palladium-catalyzed carboamination reactions of N-Boc-O-(but-3-enyl)hydroxylamine derivatives, which are structurally analogous to the alkenyl counterparts of this compound, deuterium labeling studies were conducted to clarify the mechanism of alkene addition. nih.gov By using stereospecifically deuterated substrates, researchers can distinguish between different mechanistic pathways, such as syn- or anti-addition to a double or triple bond. nih.govnih.gov

In one such study, the reaction of a deuterated substrate confirmed that despite differences in stereoselectivity under various conditions, the fundamental mechanism of alkene carboamination proceeds with a consistent stereochemical outcome (net syn-addition). nih.gov Similar labeling experiments have been used to probe whether C-H insertion reactions proceed via a concerted or stepwise mechanism. The retention or loss of a deuterium label at a specific position can provide definitive evidence for the nature of the transition state. psu.edu While specific studies focusing solely on the deuterium labeling of this compound are not extensively documented in the provided results, the principles established in these related systems are directly applicable for investigating its reaction pathways, such as distinguishing between proposed intermediates in cyclization or functionalization reactions. nih.govpsu.edu

Cyclization Reactions

This compound and its derivatives are highly valuable precursors for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles through intramolecular cyclization. The reactivity of the propargyl group, combined with the nucleophilicity of the hydroxylamine moiety, allows for the construction of isoxazole, isoxazoline (B3343090) (dihydroisoxazole), and isoxazolidine (B1194047) ring systems under various catalytic conditions. researchgate.netrsc.org

Intramolecular Cyclization to Form Heterocyclic Systems (e.g., Isoxazoles, Isoxazolidines)

The intramolecular cyclization of O-propargyl hydroxylamines is a versatile strategy for synthesizing a range of heterocyclic compounds. researchgate.netrsc.org The specific product formed often depends on the catalyst, reaction conditions, and the substitution pattern on the hydroxylamine nitrogen. rsc.orgorganic-chemistry.org

Isoxazolines (Dihydroisoxazoles) : These are common products from the cyclization of O-propargyl hydroxylamines. For example, treating propargylic N-hydroxylamines with catalytic amounts of zinc iodide (ZnI₂) and 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of 2,3-dihydroisoxazoles. acs.org Gold catalysts, such as (PPh₃)AuCl with a silver salt cocatalyst, are effective in promoting the rapid and high-yielding synthesis of 4-isoxazolines at room temperature. researchgate.netresearchgate.net Silver(I) catalysts can also be employed; silver nitrate (B79036) on silica (B1680970) gel converts unprotected O-propargyl hydroxylamines into 4,5-dihydroisoxazoles. rsc.orgorganic-chemistry.org

Isoxazoles : Fully aromatic isoxazoles can be synthesized from propargylic N-hydroxylamines through a one-pot strategy involving N-propargylation followed by a tetrabutylammonium (B224687) fluoride (B91410) (TBAF)-mediated detosylative 5-endo-dig cyclization. researchgate.net

Isoxazolidines : The synthesis of saturated isoxazolidine rings from O-propargyl hydroxylamines can be achieved through methods like alkyne-oximium cyclization, which can create multiple contiguous stereocenters. researchgate.net Palladium-catalyzed cascade reactions are also utilized to construct isoxazolidine derivatives from related O-homoallyl hydroxylamines, highlighting a powerful approach for forming these saturated heterocycles. researchgate.net

The table below summarizes various catalytic systems used for the cyclization of O-propargyl hydroxylamine derivatives.

| Catalyst/Reagent | Substrate Type | Product | Reference |

|---|---|---|---|

| ZnI₂ / DMAP | Propargylic N-hydroxylamines | 2,3-Dihydroisoxazoles | acs.org |

| (PPh₃)AuCl / AgOTf | Propargylic N-hydroxylamines | 4-Isoxazolines | researchgate.netresearchgate.net |

| AgNO₃ on Silica Gel | Unprotected O-propargylic hydroxylamines | 4,5-Dihydroisoxazoles (2-Isoxazolines) | rsc.orgorganic-chemistry.org |

| p-TSA then TBAF | Protected hydroxylamines and propargylic alcohols | 3,5-Disubstituted Isoxazoles | researchgate.net |

| Pd(OAc)₂ | Aryl-substituted propargylic N-hydroxyureas | 2,3-Dihydroisoxazoles | researchgate.net |

| Cu(OTf)₂ | Propargylic N-hydroxylamines | 4-Trifluoromethyl-4-isoxazolines | researchgate.netresearchgate.net |

Influence of Hydroxylamine Conformation on Stereocontrol in Palladium-Catalyzed Cyclizations

In palladium-catalyzed cyclization reactions, the conformation of the hydroxylamine substrate can exert profound control over the stereochemical outcome. This is particularly evident in the formation of isoxazolidines from unsaturated N-Boc-protected hydroxylamines. nih.govnih.gov Research has shown that the diastereoselectivity of these C-N bond-forming reactions is significantly higher than in analogous C-O bond-forming carboetherification processes. nih.govresearchgate.net

This high degree of stereocontrol is attributed to a stereoelectronic preference for a specific transition state geometry. nih.govnih.gov O-alkyl hydroxylamines that bear an N-carbonyl group, such as an N-Boc group, tend to adopt a conformation where the O-alkyl substituent is oriented orthogonally to the plane of the Boc group. nih.gov During the palladium-catalyzed cyclization, the reaction proceeds through a transition state where the bulky Boc-group is positioned perpendicular to the plane of the newly forming isoxazolidine ring. nih.gov This arrangement minimizes unfavorable nonbonding interactions, such as eclipsing interactions between lone pairs on the nitrogen and oxygen atoms, as well as 1,3-diaxial-type strain. nih.gov This conformational preference forces other substituents into positions that ultimately dictate the stereochemistry of the final product, often leading to cis-3,5-disubstituted isoxazolidines with high diastereomeric ratios (up to >20:1 dr). nih.govnih.govresearchgate.net

Other Functional Group Transformations Involving the Hydroxylamine Moiety

Beyond cyclization, the hydroxylamine moiety in this compound is a reactive functional group that can participate in a variety of other chemical transformations. wikipedia.orgnih.gov These reactions can be used to introduce further complexity and build diverse molecular architectures.

One notable transformation is the reaction with aldehydes or ketones to form the corresponding oximes. wikipedia.org The nitrogen atom of the hydroxylamine can also undergo alkylation. wikipedia.org

More complex, domino-type reactions that involve both the hydroxylamine and the propargyl group have been developed. For example, a copper(II)-mediated domino reaction allows for a 5-endo-dig cyclization followed by a trifluoromethylation, constructing a 4-isoxazoline core with a CF₃ group installed at the C-4 position in a single step. researchgate.netresearchgate.net Another advanced strategy is the intramolecular iodine(III)-mediated keto-oximation of O-alkynyl hydroxylamines, which provides rapid access to 3-acyl Δ²-isoxazolines under mild, metal-free conditions. organic-chemistry.orgbohrium.comresearchgate.net These transformations showcase how the inherent reactivity of the hydroxylamine group can be harnessed in concert with the alkyne to achieve significant molecular complexity efficiently. nih.gov

Applications in Chemical Synthesis and Methodological Development

Building Block for Complex Organic Molecules

The dual reactivity of O-prop-2-ynyl-hydroxylamine makes it an ideal starting material for synthesizing a wide array of complex organic structures, particularly those containing nitrogen and oxygen heteroatoms.

This compound is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. The hydroxylamine (B1172632) moiety can react with carbonyl compounds to form oximes or undergo N-alkylation, while the alkyne group can participate in cyclization reactions. For instance, it is used in palladium-catalyzed carboamination reactions to produce substituted isoxazolidines. nih.gov These reactions, which involve the coupling of the hydroxylamine with aryl or alkenyl bromides, can yield cis-3,5- and trans-4,5-disubstituted isoxazolidines with high diastereoselectivity. nih.gov

Furthermore, N-(2-(trifluoromethyl)-3-alkynyl)hydroxylamines, which can be prepared from β-CF3-1,3-enynes and hydroxylamine, undergo divergent cyclizations to form important nitrogen-containing heterocycles like 4-trifluoromethyl cyclic nitrones and pyrroles. mdpi.com The reaction of the hydroxylamine with aldehydes or ketones forms oximes, which can then undergo further transformations. wikipedia.org

The unique reactivity of this compound allows for its incorporation into natural products and their analogues, thereby modifying their biological activity or enabling their use as molecular probes. The alkyne group provides a handle for "click" chemistry, a set of biocompatible reactions that allow for the efficient and specific covalent linkage of molecules. This approach has been used to attach the compound to biomolecules like chitosan. researchgate.net

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from simple starting materials. scispace.comnih.gov this compound is a valuable building block in DOS due to its ability to participate in various bond-forming reactions. scispace.com Its incorporation into molecular scaffolds allows for the rapid generation of libraries of complex and diverse compounds. This strategy has been employed in the discovery of new antibacterial agents, where a library of hydroxylamine-containing compounds was synthesized and screened for biological activity. scispace.comnih.gov The combination of DOS with parallel synthesis has proven to be a powerful strategy for identifying novel antibacterial scaffolds. nih.gov

Development of Conjugation and Linking Strategies

The presence of both a hydroxylamine and an alkyne group in this compound makes it an excellent candidate for developing advanced conjugation and linking strategies.

This compound and its derivatives can be used to create bifunctional linkers. These linkers possess two different reactive groups, allowing for the stepwise or orthogonal conjugation of two different molecules. For example, a bifunctional linker based on a strained alkyne and a hydroxylamine was synthesized for use in creating neoglycoproteins. acs.org The hydroxylamine end can react with a carbonyl group on a biomolecule, while the alkyne can participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry.

The terminal alkyne in this compound is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. sci-hub.se This reaction allows for the modular and highly efficient synthesis of complex hybrid molecules by linking the alkyne-containing fragment with an azide-functionalized partner. sci-hub.seresearchgate.netgoogle.com This strategy has been widely used in glycoscience to create diverse glycohybrids and glycoconjugates. sci-hub.se The resulting 1,2,3-triazole linkage is stable and serves as a reliable connection between different molecular modules. researchgate.netresearchgate.net This modular approach facilitates the rapid assembly of complex structures with diverse functionalities. google.com

Propargylamine (B41283) Reactivity in Related Contexts

Propargylamines are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of chemically significant molecules. nih.govacs.org Their utility stems from the presence of two reactive functional groups: a carbon-carbon triple bond (alkyne) and an amine. acs.org The alkyne moiety can act as both an electrophile and a nucleophile, while the amine group is nucleophilic, making propargylamines amenable to a variety of chemical transformations. acs.org This dual reactivity allows for their extensive use in constructing complex molecular architectures, particularly heterocyclic compounds. researchgate.netkcl.ac.uk

Propargylamines are valuable precursors for synthesizing numerous heterocyclic systems, including pyrroles, quinolines, oxazolidinones, phenanthrolines, indolizines, and pyrrolidines. researchgate.netkcl.ac.ukacs.org The reactivity of the propargylamine scaffold is central to these transformations, which often proceed through metal-catalyzed reactions or cycloadditions. researchgate.net

One of the most prominent methods for synthesizing propargylamines is the A³ coupling, a three-component reaction involving an alkyne, an aldehyde, and an amine. acs.orgacs.org The resulting propargylamines can then undergo further reactions. For instance, the addition of alkynyl nucleophiles, often generated from the reaction of alkynes with metals like lithium or magnesium, to imines or enamines is a common strategy for their synthesis. acs.org

The reactivity of the triple bond in propargylamines is key to their role as synthetic intermediates. researchgate.net They are employed in the preparation of complex organic molecules and natural products. researchgate.net For example, various heterocycles such as oxazoles, imidazoles, and pyrazoles can be readily prepared from propargylamine precursors through metal-catalyzed processes and cycloaddition reactions. researchgate.net

A review of the synthesis and reactivity of propargylamines highlights their transformation into various heterocyclic compounds like pyrroles, pyridines, thiazoles, and oxazoles. kcl.ac.ukacs.org The synthetic approaches to propargylamines themselves are often catalyst-based, including methods like A³ couplings and C-H functionalization of alkynes. acs.orgkcl.ac.ukacs.org

The versatility of propargylamines is further demonstrated in their use for the synthesis of 1,2-N/O heterocycles. rsc.org O-alkynyl hydroxylamines, which are structurally related to this compound, can undergo intramolecular cyclization to form isoxazolines. rsc.org For instance, the treatment of O-[(pyrazol-4-yl)-prop-2-ynyl]-hydroxylamine with sodium hydroxide (B78521) in methanol (B129727) leads to the formation of N-substituted and N-unsubstituted isoxazolines. rsc.org This reaction is believed to proceed through the initial formation of an enamine intermediate that tautomerizes to a more stable imine. rsc.org

The following table provides examples of the synthesis of propargylamines using Grignard reagents with N-Boc-aminals, as reported by Maruoka. acs.org

| Entry | Alkynyl Grignard Reagent | N-Boc-Aminal | Product | Yield (%) |

|---|---|---|---|---|

| 1 | PhC≡CMgBr | Boc-N(CH₂OMe)₂ | Boc-NHCH₂C≡CPh | 95 |

| 2 | Me₃SiC≡CMgBr | Boc-N(CH₂OMe)₂ | Boc-NHCH₂C≡CSiMe₃ | 92 |

| 3 | n-BuC≡CMgBr | Boc-N(CH₂OMe)₂ | Boc-NHCH₂C≡Cn-Bu | 88 |

Furthermore, the intramolecular cyclization of O-propargylic hydroxylamines can be mediated by bases to produce isoxazolines, as illustrated in the following table. rsc.org

| Entry | Substrate | Product(s) | Yield (%) |

|---|---|---|---|

| 1 | O-[(pyrazol-4-yl)-prop-2-ynyl]-hydroxylamine | N-substituted and N-unsubstituted isoxazolines | Mixture |

The development of new synthetic methodologies continues to expand the utility of propargylamine reactivity. Transition metal-catalyzed cross-coupling reactions, for example, are a powerful tool in organic synthesis for forming carbon-carbon bonds. unibo.it The Heck-Cassar-Sonogashira coupling, which joins terminal acetylenes with aryl or alkyl halides, is a particularly useful reaction in the pharmaceutical industry and benefits from the reactivity of the alkyne group present in propargylamines. unibo.it

Applications in Chemical Biology and Bioorthogonal Technologies

Probe Development for Biomolecule Labeling

The ability to tag biomolecules with probes that can be subsequently visualized or captured is fundamental to understanding their function and localization within a cell. O-Prop-2-ynyl-hydroxylamine serves as a key building block in the creation of such probes.

The terminal alkyne of this compound is a small, chemically stable, and biologically rare functional group, making it an excellent tag for biomolecules. nih.gov Probes incorporating this alkyne can be designed to target specific classes of biomolecules. For instance, the hydroxylamine (B1172632) moiety can react with the aldehyde or ketone groups present on oxidized carbohydrates or on proteins that have been genetically engineered to contain a reactive carbonyl group. nih.govnih.gov Once the alkyne tag is installed, it can be detected through click chemistry with an azide-bearing reporter molecule, such as a fluorophore or a biotin (B1667282) tag for affinity purification. nih.gov

The synthesis of these probes often involves a multi-step process. For example, a phthalimide-protected O-(prop-2-ynyl)hydroxylamine can be reacted with hydrazine (B178648) monohydrate to yield the free hydroxylamine, which is then ready for conjugation. nih.gov This strategy has been successfully employed to create alkyne-tagged versions of various biomolecules for subsequent analysis.

Activity-based proteome profiling (ABPP) is a powerful chemical proteomic strategy used to identify the active members of entire enzyme families directly in native biological systems. researchgate.net This technique typically utilizes active site-directed covalent probes that tag enzymes in an activity-dependent manner. This compound can be incorporated into the design of these probes.

In one approach, an inhibitor scaffold targeting a specific enzyme class is modified to include an alkyne handle derived from this compound. researchgate.net These cell-permeable probes can then be used to label their protein targets within living cells. researchgate.net After cell lysis, the alkyne-tagged proteins are selectively derivatized with an azide-containing reporter tag (e.g., rhodamine-azide or biotin-azide) via click chemistry. researchgate.net This allows for the visualization of labeled proteins by in-gel fluorescence scanning or their enrichment and subsequent identification by mass spectrometry. This approach has been used to identify novel cellular targets of existing drugs and to profile the activity of various enzyme classes. researchgate.net

Bioconjugation Strategies

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of biotechnology and pharmaceutical sciences. This compound facilitates innovative bioconjugation strategies through its dual functionality.

Achieving site-specific modification of proteins is crucial for creating well-defined protein conjugates with preserved function. acs.orgnih.gov Genetic code expansion (GCE) is a powerful technique that enables the incorporation of noncanonical amino acids (ncAAs) with unique chemical functionalities into proteins at specific sites. acs.orgnih.gov By introducing an ncAAs containing a ketone or aldehyde group into a protein, a unique reactive handle is created for subsequent modification. d-nb.info

This compound can then be used to react with this carbonyl group, forming a stable oxime bond and simultaneously introducing a terminal alkyne. nih.gov This alkyne can then be further functionalized using click chemistry, allowing for the attachment of a wide variety of molecules, such as drugs, imaging agents, or other proteins. This dual-labeling strategy, combining oxime ligation and click chemistry, provides a versatile platform for creating complex and multifunctional protein architectures. beilstein-journals.orgd-nb.info

| Protein Modification Strategy | Key Components | Reaction | Application |

| Site-Specific Dual Labeling | Protein with ncAAs (ketone/aldehyde), this compound, Azide-modified molecule | Oxime Ligation followed by CuAAC/SPAAC | Engineering multivalent protein scaffolds, creating protein-drug conjugates. beilstein-journals.orgd-nb.info |

Glycoproteins play critical roles in numerous biological processes, and the ability to create synthetic glycoproteins with defined glycan structures is of great interest for both basic research and therapeutic development. nih.gov this compound is instrumental in strategies for glycoprotein (B1211001) engineering.

One common approach involves the selective oxidation of sialic acid residues on the glycan chains of a glycoprotein to generate aldehyde groups. nih.gov These aldehydes can then be reacted with this compound to form an oxime linkage, thereby introducing a terminal alkyne onto the glycan. nih.gov This alkyne-modified glycoprotein can then be conjugated to other molecules, such as virus-like particles functionalized with azides, via click chemistry. nih.gov This method allows for the controlled assembly of complex glycoconjugates. Alternatively, reducing sugars can be directly functionalized with a bifunctional linker containing an aminooxy group and a strained alkyne, which then allows for attachment to proteins. acs.org

| Glycoprotein Engineering Method | Target | Modification Steps | Result |

| Post-translational Modification | Sialic acid residues on native glycoproteins | 1. Periodate oxidation to generate aldehydes. 2. Reaction with this compound. 3. Click chemistry with an azide-modified molecule. | Site-specifically labeled glycoprotein. nih.gov |

| Synthetic Glycoprotein Assembly | Reducing sugars | 1. Oxime ligation with a bifunctional linker containing a strained alkyne. 2. Strain-promoted azide-alkyne cycloaddition (SPAAC) to an azide-modified protein. | Homogeneous synthetic glycoprotein. acs.org |

Lipid modifications of proteins, such as S-palmitoylation, are crucial for regulating protein localization, trafficking, and function. nih.gov Studying the dynamics of these modifications requires methods to specifically label and identify lipidated proteins. This compound can be indirectly involved in these studies through the use of alkyne-tagged fatty acid analogues.

In a common method known as acyl-biotin exchange (ABE), free cysteine residues are first blocked, and then the thioester linkage of S-palmitoylation is cleaved with hydroxylamine. nih.gov The newly exposed sulfhydryl groups can then be reacted with a biotinylation reagent for enrichment and identification. nih.gov While this compound itself is not directly used here, the principle of using a hydroxylamine to cleave a thioester is central to this technique.

More direct labeling methods involve feeding cells with fatty acid analogues containing a terminal alkyne. acs.org These alkyne-tagged fatty acids are incorporated into proteins through the cell's natural metabolic pathways. The alkyne-labeled proteins can then be detected and identified using click chemistry, providing a powerful tool to study the dynamics of protein lipidation. nih.gov Although this compound is not the source of the alkyne in this specific application, the utility of the alkyne tag, which is a key feature of this compound, is highlighted.

Enabling Technologies for Cellular and Live System Studies

The investigation of post-translational modifications (PTMs) is fundamental to deciphering cellular regulation and the molecular basis of disease. A robust method for studying PTMs involves the application of chemical reporters, which are small molecules designed to mimic the natural substrates of enzymes responsible for these modifications. nih.gov These reporters are chemically synthesized to include a bioorthogonal functional group, such as an alkyne or an azide (B81097), which is not naturally present in biological systems. wikipedia.org The structure of this compound features a terminal alkyne group, a critical component for these types of bioorthogonal reactions. scbt.comnih.gov

Metabolic chemical reporters are analogues of endogenous biomolecules, like monosaccharides or amino acids, that carry these reactive functionalities. nih.govnih.gov Upon introduction into living cells or organisms, these reporters are taken up and processed through the cell's metabolic pathways, leading to their incorporation into macromolecules such as glycoproteins and proteins. nih.govnih.gov For example, glycosyltransferases can utilize alkyne-bearing monosaccharide analogues to modify proteins. nih.gov

After the alkyne-tagged biomolecule has been integrated, it can be detected through a reaction with a probe that contains a complementary azide group. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," forms a stable triazole linkage. pnas.orgjenabioscience.com This covalent bond allows for the attachment of various tags, including fluorescent dyes for visualization or affinity tags like biotin for the enrichment and subsequent identification of the modified proteins. pnas.orgmdpi.com

An illustrative example of an alkyne-containing chemical reporter for studying glycosylation is N-pentynyl-glucosamine (GlcNAlk). nih.gov The creation of such reporters has facilitated the identification of a multitude of O-GlcNAcylated proteins. nih.gov The utilization of these alkyne-modified chemical reporters, in tandem with azide-functionalized detection reagents, furnishes a potent toolkit for exploring the intricate landscape of PTMs within cellular environments. nih.gov

| Reporter Type | Bioorthogonal Group | Detection Partner | Reaction | Application |

| Metabolic Chemical Reporter | Alkyne | Azide-Probe | CuAAC | PTM Labeling |

| Chemoenzymatic Reporter | Azide/Ketone | Alkyne/Hydrazide Probe | CuAAC/Hydrazone Ligation | PTM Labeling |

The capacity to insert non-canonical amino acids (ncAAs) into proteins at specific locations has emerged as an invaluable tool for chemical biologists to investigate and engineer protein function. nih.govnih.gov This methodology, referred to as genetic code expansion, permits the introduction of amino acids endowed with novel chemical properties, including bioorthogonal handles like alkynes and azides. nih.govnih.gov The terminal alkyne moiety of this compound is a key functional group employed in this area for subsequent chemical derivatization. scbt.comnih.gov

The methodology relies on an orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair that is specifically engineered to recognize a particular ncAA and facilitate its incorporation into a growing polypeptide chain in response to a designated nonsense or quadruplet codon. iris-biotech.denih.gov This ensures the precise insertion of the ncAA at the intended site within the protein's sequence. ethz.ch

Alkyne-containing amino acids, for instance, L-Homopropargylglycine (L-HPG), can be incorporated into proteins as a substitute for methionine. jenabioscience.com Following incorporation, the alkyne group functions as a handle for bioorthogonal ligation. jenabioscience.comnih.gov The most prevalent reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the covalent attachment of a diverse array of probes, such as fluorophores, biotin tags, or therapeutic agents, to the target protein. jenabioscience.comnih.gov This opens up a broad spectrum of applications, ranging from tracking protein synthesis to constructing well-defined protein conjugates. jenabioscience.comnih.gov

The synergy of ncAA incorporation and bioorthogonal chemistry provides meticulous control over the location and stoichiometry of protein modification, which is a substantial improvement over conventional labeling techniques that target naturally occurring amino acid residues and frequently yield heterogeneous products. nih.govbeilstein-journals.org This strategy has been pivotal in enhancing our comprehension of protein function and in the creation of innovative protein-based therapeutics. nih.gov

| Non-Canonical Amino Acid | Bioorthogonal Handle | Incorporation Method | Key Features |

| L-Homopropargylglycine (L-HPG) | Alkyne | Methionine replacement | Enables monitoring of protein synthesis. jenabioscience.com |

| Azidohomoalanine (Aha) | Azide | Methionine replacement | Allows for CuAAC with alkyne probes. beilstein-journals.org |

| p-Acetyl-L-phenylalanine (pAcF) | Ketone | Amber suppression | Can be reacted with hydroxylamine probes. nih.gov |

Applications in Imaging Agent Development (excluding clinical/human data)

The foundational principles of bioorthogonal chemistry, with a particular emphasis on the azide-alkyne cycloaddition, have been adapted for the creation of innovative imaging agents for the non-invasive visualization of biological phenomena. nih.govnih.gov The alkyne functionality, which is a central feature of the this compound structure, is of paramount importance in these approaches. scbt.comnih.gov

A notable application lies in pretargeting strategies for molecular imaging. nih.gov In this two-step methodology, a biomolecule, such as an antibody that has been modified with a bioorthogonal reactive group (e.g., an azide), is first introduced into a system and allowed to accumulate at a specific target, for example, a tumor. Following the clearance of the unbound antibody from circulation, a small, rapidly cleared imaging probe is administered. This probe contains the complementary reactive group (e.g., an alkyne) and is tagged with a radionuclide. core.ac.uk The probe then swiftly reacts with the pre-localized antibody via a bioorthogonal ligation reaction, resulting in a high concentration of the imaging agent at the target site and a diminished background signal. core.ac.uk

The synthesis of alkyne-containing prosthetic groups for radiolabeling is a cornerstone of this technology. core.ac.uk For instance, a strained dibenzocyclooctyne (DBCO) derivative has been engineered as a prosthetic group for labeling with fluorine-18 (B77423) (¹⁸F). This enables the use of copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with biomolecules that have been modified with azides. core.ac.uk This technique has been effectively employed to label a variety of biomolecules, thereby demonstrating the adaptability of the alkyne-azide reaction in the generation of targeted imaging agents. core.ac.uk

These bioorthogonal imaging methodologies present considerable benefits, including enhanced target-to-background ratios and the feasibility of using short-lived radionuclides with probes that are quickly eliminated from the body. core.ac.uk This area of research is in a state of continuous advancement, with the conception of novel bioorthogonal reactions and probes that hold the promise of further augmenting the capabilities of molecular imaging. nih.govrsc.org

| Imaging Strategy | Key Components | Bioorthogonal Reaction | Potential Advantage |

| Pretargeting | Azide-modified antibody, Alkyne-radiolabel | SPAAC | High target-to-background ratio. core.ac.uk |

| Direct Labeling | Alkyne-modified biomolecule, Azide-radiolabel | CuAAC/SPAAC | Versatile labeling of various biomolecules. core.ac.uk |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of O-Prop-2-ynyl-hydroxylamine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. Analysis is often performed on the hydrochloride salt of the compound for enhanced stability and solubility in common NMR solvents like DMSO-d6.

Detailed spectral data for N-(Prop-2-yn-1-yl)hydroxylammonium chloride, the hydrochloride salt of this compound, has been reported. rsc.org The ¹H NMR spectrum confirms the presence of all expected protons. The protons on the amine and hydroxyl groups appear as broad singlets at high chemical shifts (δ 11.90 and 11.11 ppm), indicative of acidic protons. rsc.org The methylene (B1212753) protons (NCH₂) adjacent to the alkyne show a doublet at δ 4.04 ppm, and the terminal alkyne proton (C≡CH) presents as a triplet at δ 3.67 ppm. rsc.org

The ¹³C NMR spectrum is simpler, showing two distinct signals for the alkyne carbons at δ 79.7 and 74.2 ppm. rsc.org The specific assignments correspond to the internal and terminal carbons of the C≡C triple bond.

Table 1: ¹H and ¹³C NMR Data for N-(Prop-2-yn-1-yl)hydroxylammonium chloride in DMSO-d6. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 11.90 | Broad Singlet | - | H₂ N(OH)CH₂ |

| ¹H | 11.11 | Broad Singlet | - | H₂N(OH )CH₂ |

| ¹H | 4.04 | Doublet | 2.6 | NCH₂ C≡CH |

| ¹H | 3.67 | Triplet | 2.5 | NCH₂C≡CH |

| ¹³C | 79.7 | - | - | NCH₂C ≡CH |

| ¹³C | 74.2 | - | - | NCH₂C≡C H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation patterns of this compound. The compound has a molecular formula of C₃H₅NO and a monoisotopic mass of 71.037113783 Da. nih.gov High-resolution mass spectrometry (HRMS) of its hydrochloride salt has been used to precisely confirm its mass, with the protonated molecule [M-Cl]⁺ observed at an m/z of 72.0443, which closely matches the calculated value of 72.0444 for the C₃H₆ON⁺ ion. rsc.org

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through several pathways characteristic of amines and ethers. wikipedia.orguni-saarland.de The most probable fragmentation mechanisms include:

α-Cleavage: The bond adjacent to the nitrogen atom can break, which is a common fragmentation pathway for amines. wikipedia.org

Cleavage of the O-CH₂ Bond: As an ether-like linkage, the bond between the oxygen and the propargyl group is susceptible to cleavage. This would result in the loss of the propargyl group. This is analogous to the fragmentation of related propargylsulfanyl derivatives, which readily cleave the C-S bond. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |

| [C₃H₅NO]⁺ | Molecular Ion | 71 | Ionization of parent molecule |

| [C₃H₄N]⁺ | [M-OH]⁺ | 54 | Loss of hydroxyl radical |

| [CH₂NO]⁺ | [M-C₂H₃]⁺ | 44 | α-Cleavage |

| [C₃H₃]⁺ | Propargyl cation | 39 | Cleavage of the O-CH₂ bond |

| [CH₄N]⁺ | [H₂N=CH₂]⁺ | 30 | α-Cleavage, characteristic for primary amines |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating this compound from impurities, monitoring reaction progress, and performing quantitative analysis.

Direct analysis of this compound by gas chromatography (GC) is challenging due to its high polarity and potential for thermal degradation. Hydroxylamine (B1172632) and its derivatives often require a derivatization step to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govresearchgate.net

A common strategy involves derivatization with a ketone, such as cyclohexanone, in a nonaqueous medium to form a more stable oxime derivative. nih.gov This derivative can then be analyzed using capillary GC, often with a nitrogen-selective detector (NSD) for enhanced sensitivity and selectivity. nih.gov

Table 3: Representative GC Parameters for Analysis of Derivatized Hydroxylamines

| Parameter | Condition | Source |

| Derivatizing Agent | Cyclohexanone | nih.gov |

| Column | Capillary column (e.g., DB-1) | nih.gov |

| Injector | Cool on-column | nih.gov |

| Oven Program | Initial temp 150°C, ramp at 25-30°C/min to 310°C | nih.gov |

| Detector | Nitrogen-Selective Detector (NSD) or Mass Spectrometer (MS) | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of hydroxylamines, but it faces a significant challenge: hydroxylamine itself lacks a strong UV chromophore, making it difficult to detect with standard HPLC-UV systems. scispace.comnih.gov To overcome this, pre-column derivatization is the standard approach. scispace.comhumanjournals.combiomedgrid.com

A widely used method involves reacting this compound with benzaldehyde. humanjournals.combiomedgrid.com This reaction forms a stable benzaldoxime (B1666162) derivative that possesses a strong UV chromophore, allowing for sensitive detection. biomedgrid.com The analysis is then performed using a reversed-phase HPLC system. scispace.combiomedgrid.com The method can be validated according to ICH guidelines for specificity, linearity, accuracy, and precision. scispace.com

Table 4: Typical HPLC Conditions for Analysis of Derivatized Hydroxylamine

| Parameter | Condition | Source |

| Derivatizing Agent | Benzaldehyde | scispace.combiomedgrid.com |

| Column | Reversed-phase C18 (e.g., YMC-Pack ODS-A, Sunfire C18) | humanjournals.combiomedgrid.com |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate (B84403) or formic acid) | scispace.combiomedgrid.com |

| Detection | UV at 250-254 nm | scispace.combiomedgrid.com |

| Column Temperature | 30-40°C | scispace.combiomedgrid.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions involving this compound. rsc.orgresearchgate.net It allows for the quick assessment of the consumption of starting materials and the formation of products.

The stationary phase is typically silica (B1680970) gel on an aluminum or glass plate. acs.org A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting material, product, and any byproducts. For compounds of intermediate polarity like this compound, mixtures of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are common. rsc.org Visualization of the spots on the TLC plate can be achieved by exposure to UV light if the compounds are UV-active, or by staining with a chemical reagent such as phosphomolybdenic acid followed by heating. acs.org

Table 5: General TLC Conditions for Monitoring Reactions

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F₂₅₄ plates | acs.org |

| Mobile Phase (Eluent) | Ethyl Acetate / Petroleum Ether (e.g., 1:1 v/v) | rsc.org |

| Visualization | UV light (254 nm); Chemical stain (e.g., phosphomolybdenic acid) | acs.org |

Future Research Directions and Perspectives

Innovations in Green Synthesis of O-Prop-2-ynyl-hydroxylamine

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research on this compound should prioritize the development of green synthesis protocols that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic methods often rely on traditional organic solvents and reagents. Innovations could draw inspiration from established green approaches for similar compounds like propargylamines. nih.gov Key areas for exploration include:

Solvent-Free and Aqueous Synthesis: Adapting existing syntheses to be performed under solvent-free conditions or in water would significantly improve the environmental profile of the process. nih.gov

Catalytic Approaches: The use of heterogeneous catalysts, such as metal-modified zeolites, could facilitate easier product separation and catalyst recycling, contributing to a more sustainable process. nih.gov

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication could potentially shorten reaction times and reduce energy consumption compared to conventional heating.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Future work could focus on developing more atom-economical routes to this compound. rsc.org

A comparative table of potential green synthesis strategies is presented below.

| Strategy | Potential Advantage | Research Focus |

| Solvent-Free Reaction | Reduces solvent waste and simplifies purification. | Investigating solid-state reactions or reactions using a liquid reactant as the solvent. |

| Aqueous Synthesis | Eliminates hazardous organic solvents; environmentally benign. | Development of water-soluble catalysts and phase-transfer conditions. |

| Heterogeneous Catalysis | Simplifies catalyst recovery and reuse; continuous flow potential. | Screening of zeolite- or polymer-supported catalysts for the key alkylation step. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, and potentially higher yields. | Optimization of reaction parameters (temperature, time, power) for efficiency. |

Exploration of Novel Reactivity Patterns and Derivatizations

The synthetic utility of this compound is far from fully explored. Its two functional groups, the alkyne and the hydroxylamine (B1172632), offer a rich landscape for discovering novel reactions and creating a diverse library of derivatives.

Future research should move beyond the well-known reactions of terminal alkynes to investigate the unique reactivity imparted by the adjacent hydroxylamine moiety. Potential areas of investigation include:

Rearrangement Reactions: Inspired by the rearrangement of N-prop-2-ynylic N-oxides to O-allenyl hydroxylamines, studies could explore whether this compound can undergo similar or novel intramolecular rearrangements under specific conditions to yield valuable allenic or other isomeric structures. rsc.org

Sigmatropic Rearrangements: The development of O-cyclopropyl hydroxylamines as precursors for nih.govnih.gov-sigmatropic rearrangements suggests that derivatives of this compound could be designed to participate in similar synthetically powerful transformations. rsc.orgrsc.org

Derivatization of the Hydroxylamine: The hydroxylamine group can be N-alkylated, N-acylated, or converted into oximes and nitrones. wikipedia.orgnih.gov Systematic exploration of these derivatizations would yield a wide array of new compounds with potentially unique properties and applications. For example, creating N-hydroxy-N-propargylamide derivatives could be a fruitful area of research. nih.gov

Tandem Reactions: The bifunctionality of the molecule is ideal for designing tandem or cascade reactions where both the alkyne and hydroxylamine groups react sequentially in a one-pot process to build complex molecular architectures efficiently.

| Reaction Type | Potential Product Class | Synthetic Value |

| Intramolecular Rearrangement | Allenyl hydroxylamines | Access to unique and reactive allenic scaffolds. rsc.org |

| nih.govnih.gov-Sigmatropic Rearrangement | Substituted heterocycles | Atom-economical construction of complex cyclic systems. rsc.org |

| N-Acylation | N-Propargyloxy-amides | Precursors for enzyme inhibitors or new materials. nih.gov |

| Reaction with Aldehydes/Ketones | Propargyloxy-oximes | Building blocks for further cycloaddition or ligation chemistry. |

Expansion of Bioorthogonal Applications Beyond Current Paradigms

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, is a major field of application for alkyne-containing molecules. acs.orgacs.org While this compound is a natural fit for established copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, its full potential in bioorthogonal chemistry remains untapped. nih.govnih.gov

Future research should aim to leverage the hydroxylamine moiety to develop novel bioorthogonal reactions:

Dual-Function Probes: The molecule could be used as a "dual-handle" probe. The alkyne can be used for one ligation (e.g., SPAAC), while the hydroxylamine is available for a second, orthogonal reaction, enabling more complex biological labeling schemes.

Hydroxylamine-Specific Ligations: Research into developing bioorthogonal partners for the hydroxylamine group itself is a key frontier. This could involve reactions like oxime or nitrone formations under physiological conditions, expanding the bioorthogonal toolbox beyond cycloadditions.

Cleavable Linkers: The N-O bond in hydroxylamine derivatives can be susceptible to cleavage under specific conditions. This property could be exploited to design probes where a reporter molecule attached via this compound can be released in response to a specific biological stimulus.